molecular formula C16H15N3O2S2 B277116 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B277116
M. Wt: 345.4 g/mol
InChI Key: RHFJNULPCUUGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the thiazole family of organic compounds and has a molecular weight of 368.5 g/mol.

Mechanism Of Action

The mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, several studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival, such as topoisomerase II, tubulin, and Bcl-2.
Biochemical and Physiological Effects
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, this compound exhibits antibacterial, antifungal, and antiviral activities, making it a versatile compound for various types of research. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for research involving 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Some of these directions include:
1. Investigating the mechanism of action of this compound in more detail to better understand its antitumor activity.
2. Developing new synthetic methods for this compound that are more efficient and cost-effective.
3. Conducting pre-clinical studies to evaluate the safety and efficacy of this compound in animal models.
4. Developing new drug formulations that incorporate this compound to improve its pharmacokinetic properties.
5. Investigating the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex process that involves several steps. The first step involves the condensation of 2-bromoacetophenone with 4-phenylthiazole-2-amine to form 2-(4-phenyl-1,3-thiazol-2-yl)acetophenone. The second step involves the reaction of 2-(4-phenyl-1,3-thiazol-2-yl)acetophenone with 4,5-dimethyl-2-mercapto-1,3-oxazole to form 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been shown to exhibit antibacterial, antifungal, and antiviral activities.

properties

Product Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-10-11(2)21-16(17-10)23-9-14(20)19-15-18-13(8-22-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19,20)

InChI Key

RHFJNULPCUUGPY-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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